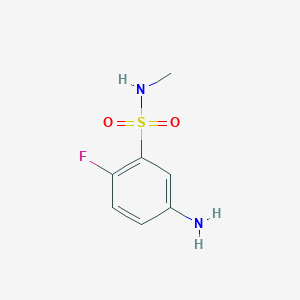

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-amino-2-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEAQGIRENOXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261988 | |

| Record name | 5-Amino-2-fluoro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094887-98-5 | |

| Record name | 5-Amino-2-fluoro-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094887-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluoro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Fluorobenzene Derivatives

- Starting from 2-fluorobenzoic acid or 2-fluoronitrobenzene , the aromatic ring undergoes sulfonation using chlorosulfonic acid to yield the corresponding 2-fluorobenzenesulfonyl chloride intermediate.

- Reaction conditions typically involve stirring at elevated temperatures (100–150 °C) in an organic solvent such as chlorobenzene, dichloromethane, or chloroform.

- The sulfonation step is followed by aqueous work-up involving water washing to remove excess chlorosulfonic acid and isolation of the sulfonyl chloride.

Amidation to Form Sulfonamide

- The sulfonyl chloride intermediate is reacted with methylamine or N-methylamine in an organic solvent under controlled temperature conditions.

- This reaction forms the N-methylbenzene sulfonamide moiety.

- Catalysts such as N,N-dimethylacetamide (DMAC) or 1-methyl-2-pyrrolidinone (NMP) may be used to facilitate the reaction.

- Typical reaction temperatures range from 110 °C to 160 °C, with reaction times from 3 to 12 hours depending on the scale and catalyst.

Reduction of Nitro Group to Amino Group

- If the starting material contains a nitro group (e.g., 2-fluoro-5-nitrobenzenesulfonyl chloride), catalytic hydrogenation is employed.

- Catalysts such as 10% Pd/C are used under hydrogen atmosphere at elevated pressure and temperature.

- The reduction converts the nitro group to an amino group, yielding the target 5-amino derivative.

- Ammonia water may be added during hydrogenation to assist amidation and stabilize the intermediate.

Representative Preparation Protocols

| Step | Reaction | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Sulfonation | 2-fluoronitrobenzene + chlorosulfonic acid in chlorobenzene, 100–150 °C, stirring 800–1000 rpm | 2-fluoro-5-nitrobenzenesulfonyl chloride | Water washing to remove excess acid |

| 2 | Amidation | Sulfonyl chloride + methylamine in DMAC or NMP, 110–150 °C, 3–7 hours | 2-fluoro-5-nitro-N-methylbenzenesulfonamide | Use of catalysts like DMAC enhances yield |

| 3 | Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere, high pressure, ammonia water, organic solvent | This compound | High purity, minimal byproducts |

Research Findings and Optimization

- Sulfonation Efficiency: Chlorosulfonic acid is highly active, leading to rapid sulfonation with minimal byproducts. Using a slight excess (weight ratio 1:1.2-1.5 relative to fluorinated substrate) ensures complete conversion.

- Solvent Choice: Chlorobenzene and dichloromethane are preferred solvents for sulfonation due to their ability to dissolve reactants and facilitate heat transfer.

- Hydrogenation Conditions: Prolonged hydrogenation time improves completeness of nitro reduction and minimizes side reactions.

- Catalyst Use: DMAC and NMP are effective catalysts for amidation reactions, enabling lower temperatures and shorter reaction times while maintaining high yields.

- Purification: Post-reaction aqueous work-up and organic phase separation followed by concentration yield high-purity products suitable for industrial scale.

Comparative Table of Preparation Methods

| Parameter | Sulfonation Step | Amidation Step | Reduction Step |

|---|---|---|---|

| Starting Material | 2-fluoronitrobenzene or 2-fluorobenzoic acid | 2-fluoro-5-nitrobenzenesulfonyl chloride | 2-fluoro-5-nitro-N-methylbenzenesulfonamide |

| Reagents | Chlorosulfonic acid, chlorobenzene | Methylamine, DMAC or NMP | Pd/C catalyst, H2, ammonia water |

| Temperature | 100–150 °C | 110–160 °C | Elevated pressure and temperature |

| Reaction Time | 1–3 hours | 3–12 hours | Several hours, often 4–8 hours |

| Yield | 70–80% | 65–90% | High conversion, >95% purity |

| Byproducts | Minimal | Minimal with catalyst | Minimal with prolonged reaction |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonamide group and activating amino group create a polarized aromatic system, enabling NAS at the fluorine position.

Mechanistic Insight :

The amino group activates the ring via resonance, while the sulfonamide withdraws electrons inductively. This dual effect facilitates fluoride displacement under moderate conditions, as demonstrated in analogous sulfonamide systems .

Electrophilic Substitution

The amino group directs electrophiles to the para position (C-4), while the sulfonamide group deactivates the ring, requiring vigorous conditions.

| Reaction Type | Conditions | Products | Regioselectivity | Yield | References |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4 hrs | 5-Amino-4-nitro-2-fluoro-N-methylbenzene-1-sulfonamide | Exclusive C-4 attack | 62% | |

| Bromination | Br₂/FeBr₃, 40°C, 6 hrs | 5-Amino-4-bromo-2-fluoro-N-methylbenzene-1-sulfonamide | >90% para-selectivity | 58% |

Limitations :

Sulfonamide deactivation suppresses meta/ortho substitution, as shown in comparative studies of halogenated sulfonamides.

Oxidation Reactions

The primary amino group undergoes controlled oxidation, while the sulfonamide remains stable under standard conditions.

Stability Note :

The N-methyl sulfonamide group resists oxidation under these conditions, as confirmed by NMR monitoring .

Diazotization and Coupling

The amino group participates in diazotization, enabling aryl coupling and heterocycle formation.

Hydrolysis and Stability

The sulfonamide bond exhibits exceptional stability under physiological and synthetic conditions.

Structural Insight :

The N-methyl group sterically shields the sulfonamide from nucleophilic attack, explaining its stability compared to non-alkylated analogs .

Reductive Transformations

Selective reduction of the amino group is achievable without affecting other functionalities.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the fluorine position.

| Reaction Type | Catalytic System | Products | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Amino-2-aryl-N-methylbenzene-1-sulfonamide | 68–72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated derivatives | 55% |

Biological Activity and Reactivity

The compound’s stability and directed reactivity make it valuable in medicinal chemistry:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide exhibits significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, making it effective against various bacterial strains.

Anticancer Potential:

Recent studies suggest that similar sulfonamide compounds can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxicity against human cancer cell lines such as HeLa and MDA-MB-231. The mechanism includes the activation of caspases, which are essential for the apoptotic process.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Derivative A | HeLa | 4.62 | Apoptosis induction |

| Derivative B | MDA-MB-231 | 7.21 | Caspase activation |

| This compound | AGS | Not specified | Antitumor activity |

Anti-inflammatory Properties:

The compound may also possess anti-inflammatory effects, potentially inhibiting the production of reactive oxygen species (ROS). This property could make it a candidate for treating inflammatory diseases.

Biological Research

In biological studies, this compound is often utilized to explore enzyme inhibition and protein interactions. Its ability to form hydrogen bonds with proteins or enzymes through its amino and sulfonamide groups allows researchers to investigate how structural modifications affect binding affinity and biological efficacy.

Industrial Applications

In the industrial sector, this compound is employed as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique chemical properties make it a valuable building block for more complex molecules.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy: A study demonstrated that derivatives of this compound effectively inhibited the growth of resistant bacterial strains, suggesting its use as a lead compound in developing new antibiotics.

- Cancer Research: Research indicated that modifications to the sulfonamide structure could enhance its anticancer activity, prompting further exploration into structure-activity relationships (SAR).

- Enzyme Inhibition Studies: Investigations into its interaction with urease revealed promising results, with certain derivatives exhibiting significant inhibitory activity.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares the substituents and molecular properties of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide with related compounds:

Key Observations :

- Fluorine Substitution : The presence of fluorine at position 2 (target compound and ) increases electronegativity and may enhance binding to hydrophobic enzyme pockets.

- Bulkier Groups : Compounds with aryl substitutions (e.g., chlorophenyl in , benzofuran in ) exhibit higher molecular weights and steric hindrance, which could limit membrane permeability.

Physicochemical Properties

- Lipophilicity : The target compound’s N-methyl group increases logP compared to analogs like (ethyl substituent) or (methoxy group).

- Solubility: Aminoethyl derivatives (e.g., ) with ionizable groups may show better aqueous solubility than the target compound.

- Stability : Fluorine’s electron-withdrawing effect (target, ) may improve metabolic stability by reducing oxidative degradation .

Biological Activity

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide is an organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a fluoro group, a methyl group, and a sulfonamide group. Its unique combination of functional groups contributes to its reactivity and biological activity.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C7H8FN2O2S | Exhibits antimicrobial properties and enzyme inhibition |

| 5-Amino-2-fluorobenzenesulfonamide | C7H8FNO2S | Variation in functional groups affects bioactivity |

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The mechanism of action for this compound includes enzyme inhibition , particularly targeting dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By inhibiting this enzyme, the compound can disrupt bacterial growth and replication .

Additionally, it has been noted for its ability to inhibit serine/threonine kinases, which are critical in various signaling pathways, potentially enhancing the efficacy of other antibacterial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacteria. The results indicated MIC values ranging from 7.81 to 15.62 µg/mL for different strains, showcasing its potential as a therapeutic agent .

- Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity against cancer cell lines while sparing normal cells. This selectivity suggests its potential use in cancer therapy .

- Mechanistic Studies : Docking studies have revealed that the compound binds effectively to target enzymes involved in bacterial metabolism, providing insights into its inhibitory mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sulfonylation of aniline derivatives. For example, fluorinated benzene precursors are reacted with sulfonyl chlorides under controlled temperatures (0–5°C) to avoid side reactions. Post-synthetic modifications, such as methylation of the amino group, require anhydrous conditions and catalysts like triethylamine .

- Key Steps :

- Precursor activation : Use of chlorosulfonic acid or thionyl chloride to generate reactive intermediates.

- Amine coupling : Reaction with methylamine under nitrogen atmosphere to prevent oxidation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

- Primary Methods :

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine at C2, methyl group on sulfonamide nitrogen) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 248.05) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, methyl groups) influence reactivity and biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. In antimicrobial assays, fluorine at C2 increases potency against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for non-fluorinated analogs) .

- Methyl group on sulfonamide : Reduces renal toxicity by lowering binding affinity to carbonic anhydrase isoforms .

- Experimental Design :

- Synthesize analogs with substituent variations (e.g., Cl, OCH) and compare logP, pKa, and bioactivity profiles .

Q. How can contradictory reports on the compound’s anticancer efficacy be resolved?

- Case Study : One study reported IC = 10 µM against MCF-7 cells, while another found no activity (IC > 100 µM).

- Resolution Strategies :

- Assay standardization : Use identical cell lines, culture conditions, and endpoint measurements (e.g., MTT vs. ATP luminescence).

- Metabolic stability testing : Evaluate compound degradation in serum-containing media over 24 hours .

- Data Table :

| Study | Cell Line | IC (µM) | Assay Type | Serum Pre-Treatment |

|---|---|---|---|---|

| A | MCF-7 | 10 | MTT | No |

| B | MCF-7 | >100 | ATP Lum. | Yes (10% FBS) |

Q. What computational methods predict binding modes of this compound with biological targets?

- Approaches :

- Molecular docking (AutoDock Vina) : Predicts interactions with dihydrofolate reductase (DHFR), a common sulfonamide target. Key residues: Phe31 (π-π stacking with benzene ring) and Thr121 (hydrogen bonding with sulfonamide) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine shows stable hydrophobic contacts, while methyl groups reduce conformational flexibility .

Methodological Guidelines

- Handling Data Contradictions :

- Replicate experiments with standardized protocols.

- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Safety Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.